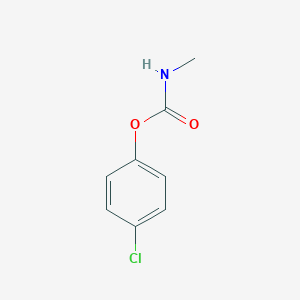

4-Chlorophenyl methylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chlorophenyl methylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Insecticide and Pesticide Use

4-Chlorophenyl methylcarbamate is predominantly used as an insecticide in agricultural practices. It acts by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at nerve endings, which ultimately results in paralysis and death of pests. This mechanism is characteristic of many carbamate pesticides, which are known for their effectiveness against a broad spectrum of insects.

| Application | Type | Target Organisms | Mechanism of Action |

|---|---|---|---|

| Insecticide | Carbamate | Various insects | Acetylcholinesterase inhibition |

| Agricultural pesticide | Broad-spectrum | Insects, nematodes | Neurotoxic effects leading to pest mortality |

Environmental Impact Studies

Research has shown that this compound can affect soil microbial communities and influence the degradation of other pesticides. Studies indicate that the presence of this compound can inhibit the breakdown of certain herbicides, thereby affecting soil health and ecosystem balance.

- A study demonstrated that this compound inhibited the degradation of isopropyl 3-chlorophenylcarbamate (chlorpropham) in soil environments, suggesting potential risks associated with its use in agricultural settings .

Pharmacological Research

Recent studies have explored the potential therapeutic applications of carbamate derivatives, including this compound, in treating protozoal infections. Research indicates that modifications to the carbamate structure can enhance antiprotozoal activity.

- A series of carbamate derivatives were synthesized based on established antiprotozoal drugs, demonstrating improved efficacy against parasites such as Giardia duodenalis and Trichomonas vaginalis. These derivatives exhibited significantly lower IC50 values compared to their parent compounds .

| Compound | Target Parasite | IC50 Value (µM) |

|---|---|---|

| This compound derivative | G. duodenalis | <1 |

| Metronidazole | G. duodenalis | 4.42 |

| Secnidazole | T. vaginalis | 4.11 |

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies focus on its acute neurotoxic effects and potential risks to human health and wildlife.

- A dose-response study on male rats revealed significant cholinesterase inhibition following exposure to a mixture of N-methyl carbamates, including this compound, indicating potential neurotoxic effects .

Case Studies

Several case studies document incidents of human exposure and environmental consequences related to the use of this compound:

- An analysis published in the Federal Register highlighted cases where exposure to carbamates led to wildlife mortality and raised concerns regarding their regulation as hazardous substances .

- Research involving monitoring pesticide residues in water sources has identified carbamates as contaminants, emphasizing the need for careful management practices to mitigate their environmental impact .

Eigenschaften

CAS-Nummer |

2620-53-3 |

|---|---|

Molekularformel |

C8H8ClNO2 |

Molekulargewicht |

185.61 g/mol |

IUPAC-Name |

(4-chlorophenyl) N-methylcarbamate |

InChI |

InChI=1S/C8H8ClNO2/c1-10-8(11)12-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |

InChI-Schlüssel |

WMMQJAQJAPXWDO-UHFFFAOYSA-N |

SMILES |

CNC(=O)OC1=CC=C(C=C1)Cl |

Kanonische SMILES |

CNC(=O)OC1=CC=C(C=C1)Cl |

Key on ui other cas no. |

2620-53-3 |

Synonyme |

4-chlorophenyl-N-methylcarbamate p-chlorophenyl-N-methylcarbamate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.